Fingolimod Impurity 13 (FINI Impurity I) is a process-related impurity identified during the multi-step chemical synthesis of fingolimod hydrochloride []. It is distinct from the nine organic impurities (Imp A-I) outlined in the European and United States Pharmacopeias for fingolimod hydrochloride []. This impurity is found in a key intermediate during fingolimod hydrochloride production [].
Fingolimod Impurity 13 is a chemical compound associated with the pharmaceutical development of Fingolimod, an immunomodulating drug primarily used in the treatment of multiple sclerosis. This impurity arises during the synthesis of Fingolimod and is significant for both regulatory and quality control purposes. Fingolimod itself is derived from natural products and has a complex molecular structure that necessitates careful monitoring for impurities during its production.
Fingolimod Impurity 13 is typically identified during the synthesis of Fingolimod, which involves various chemical reactions and intermediates. The impurity can be generated through side reactions or incomplete reactions in the synthetic pathway, making it crucial to understand its formation to ensure the purity of the final product.
Fingolimod Impurity 13 falls under the category of pharmaceutical impurities, which are unintended chemical substances that may be present in drug formulations. These impurities can arise from raw materials, reagents, or during the manufacturing process itself.
The synthesis of Fingolimod Impurity 13 has been explored through several methods, focusing on minimizing its formation while optimizing yields of the desired product. The general approach involves:
The synthesis typically employs techniques such as:
Fingolimod Impurity 13's molecular structure is closely related to that of Fingolimod but differs by specific functional groups or substituents that characterize it as an impurity. The precise structural formula can be derived from its synthetic pathway, highlighting variations in side chains or functional groups.
The molecular formula for Fingolimod Impurity 13 typically includes elements such as carbon, hydrogen, nitrogen, oxygen, and potentially chlorine, reflecting its derivation from the parent compound. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often used to elucidate its structure .
Fingolimod Impurity 13 can participate in various chemical reactions typical of organic compounds:
The formation of Fingolimod Impurity 13 often results from side reactions during these processes. For example, during the reduction of precursor compounds under specific conditions, undesired side products may form due to incomplete reactions or competing pathways .
Fingolimod Impurity 13 exhibits physical properties similar to those of related compounds within its class:
Chemical properties include reactivity patterns typical for organic compounds containing amine or hydroxyl functional groups:
Fingolimod Impurity 13 serves several important roles in scientific research and pharmaceutical development:
Fingolimod Impurity 13 represents a structurally characterized process-related impurity identified during the synthetic production of fingolimod hydrochloride, a sphingosine-1-phosphate receptor modulator used clinically for relapsing multiple sclerosis. This impurity falls within the category of organic impurities defined by International Council for Harmonisation (ICH) guidelines, specifically classified as a potential genotoxic impurity due to its alkylating properties and structural alerts [3] [4]. Its formation occurs during specific chemical transformations in the multi-step synthesis of fingolimod, particularly during reductive amination or hydrogenation steps [1]. The identification and control of this impurity are critical for ensuring drug safety, as structural analogs have demonstrated concerning toxicological profiles [3] [6]. Regulatory authorities mandate strict control strategies for such impurities, with analytical control thresholds typically established at ppm levels according to ICH M7 guidelines [4]. The comprehensive characterization of Fingolimod Impurity 13 encompasses spectroscopic elucidation (NMR, MS), synthesis pathway determination, and validation of analytical methods for its detection and quantification at regulated thresholds [3] [5].
Fingolimod Impurity 13 has been identified as 2-Amino-2-[2-(4-octyl-3-(3-(4-octylphenyl)propyl)phenethyl)propane-1,3-diol, a dimeric structural analog formed through alkylation side reactions during synthesis. Its molecular formula is C~36~H~59~NO~2~, with a molecular weight of 537.86 g/mol [5] [7]. Structural characterization via nuclear magnetic resonance (NMR) spectroscopy reveals distinctive features, including resonances corresponding to two distinct octyl chains (δ 0.88 ppm, t, 6H; δ 1.26-1.30 ppm, m, 20H; δ 2.58 ppm, t, 4H), dual phenethyl moieties (δ 2.60-2.75 ppm, m, 8H; δ 6.95-7.15 ppm, m, 8H), and the characteristic aminodiol functionality (δ 3.45-3.65 ppm, m, 4H; δ 3.72 ppm, s, 4H) [3]. Mass spectrometric analysis (LC-MS) typically shows a protonated molecular ion [M+H]^+^ at m/z 538.45 and characteristic fragment ions at m/z 307.47 (corresponding to monomeric fingolimod) and m/z 230.98 (resulting from cleavage between the aromatic ring and adjacent methylene group) [3] [5]. The impurity exhibits greater lipophilicity than the parent drug, evidenced by a higher retention time (R~t~ ≈ 22.4 min) in reversed-phase ultra-performance liquid chromatography (RP-UPLC) methods developed for impurity profiling, using C18 columns and acetonitrile-water mobile phases [3].
Table 1: Structural and Analytical Characterization Data for Fingolimod Impurity 13
Characteristic | Data |
---|---|
Systematic Name | 2-Amino-2-[2-(4-octyl-3-(3-(4-octylphenyl)propyl)phenethyl)propane-1,3-diol |
Molecular Formula | C~36~H~59~NO~2~ |
Molecular Weight | 537.86 g/mol |
^1^H NMR Key Signals (CDCl~3~) | 0.88 (t, 6H), 1.26-1.30 (m, 20H), 2.58 (t, 4H), 2.60-2.75 (m, 8H), 3.45-3.65 (m, 4H), 3.72 (s, 4H), 6.95-7.15 (m, 8H) |
LC-MS Data | [M+H]^+^ m/z 538.45; Fragments: m/z 307.47, 230.98 |
RP-UPLC Retention Time | ~22.4 min (Acetonitrile:Water gradient) |
Chromatographic Purity | ≥95% (Validated analytical methods) |
Impurities like Fingolimod Impurity 13 are subject to stringent regulatory control due to their potential impact on drug safety and efficacy. ICH guidelines classify such compounds as process-related impurities, specifically highlighting their origin during chemical synthesis rather than degradation [2] [6]. The presence of dimeric structures with dual alkyl chains raises specific toxicological concerns, particularly regarding potential genotoxicity based on structural alerts outlined in ICH M7 [3] [4]. Regulatory frameworks establish clear thresholds for identification (0.10%), qualification (0.15%), and reporting (0.05%) based on the maximum daily dose of fingolimod (0.5 mg/day) [2] [4]. For potential genotoxic impurities like Impurity 13, even stricter limits apply, typically defined by the Threshold of Toxicological Concern (TTC) concept, which sets a permissible daily intake of ≤1.5 μg/day for known mutagenic carcinogens [4]. Control strategies mandated by regulatory agencies involve multiple approaches:
Pharmacopeial standards (USP/EP) for fingolimod hydrochloride mandate comprehensive impurity profiling, requiring identification and quantification of specified and unspecified impurities, with total impurities not exceeding 0.5% and any individual impurity (including Impurity 13) controlled at NMT 0.15% unless qualified at higher levels [3] [7].
Table 2: Regulatory Classification and Control Thresholds for Fingolimod Impurity 13
Regulatory Aspect | Requirement/Characteristic |
---|---|
ICH Classification | Organic Impurity (Process-Related) |
Genotoxic Potential | Class 3 (Alerting Structure; Unknown Mutagenic Potential - ICH M7) |
Identification Threshold | 0.10% |
Qualification Threshold | 0.15% |
Reporting Threshold | 0.05% |
TTC-Based Control Limit | ≤15 ppm (≤0.0015%) in drug substance |
Specification Limit (Typical) | Not More Than (NMT) 0.10% |
Key Control Strategies | Process parameter optimization, crystallization purification, validated chromatographic monitoring |
Fingolimod Impurity 13 arises predominantly through competitive side reactions during the reductive amination step in the synthesis of fingolimod. The principal mechanism involves the double alkylation of ammonia by the ketone intermediate (2-(4-octylphenyl)acetaldehyde) under reductive conditions, followed by electrophilic aromatic substitution [1] [3]. The formation pathway occurs as follows:
Critical process parameters influencing Impurity 13 formation include:
Laboratory synthesis of Impurity 13 for reference standards involves the intentional reaction of 2-(4-octylphenyl)acetaldehyde (2 equivalents) with ammonium acetate in methanol, followed by controlled sodium cyanoborohydride reduction at 50°C for 24 hours. Purification employs silica gel chromatography using ethyl acetate:hexane gradients, yielding the impurity with >95% chromatographic purity [3] [5]. Process optimization to minimize Impurity 13 includes using ammonia gas saturation in toluene, maintaining temperatures below 50°C, limiting hydrogen pressure to 30-40 psi, and employing fractional crystallization with heptane/ethyl acetate mixtures to isolate fingolimod while leaving the dimeric impurity in the mother liquor [1] [7].
Table 3: Synthesis Intermediates and By-Products Associated with Fingolimod Impurity 13 Formation
Compound Designation | Chemical Name | Molecular Formula | Role in Impurity Formation |
---|---|---|---|
Ketone Intermediate | 2-(4-Octylphenyl)acetaldehyde | C~16~H~24~O | Primary reactant undergoing reductive amination |
Compound A | 2-(4-Octylphenyl)ethan-1-amine | C~16~H~27~N | Primary amine intermediate susceptible to over-alkylation |
Compound B | 1-[2-(4-Octylphenyl)ethyl]-N-[2-(4-octylphenyl)ethyl]methanamine | C~27~H~43~N | Secondary amine precursor enabling cyclization |
Dihydroisoquinoline Intermediate | 1,2,3,4-Tetrahydro-6,8-dioctylisoquinoline | C~26~H~43~N | Cyclized intermediate prior to final reduction |
Fingolimod Impurity 13 | 2-Amino-2-[2-(4-octyl-3-(3-(4-octylphenyl)propyl)phenethyl)propane-1,3-diol | C~36~H~59~NO~2~ | Final hydrogenated dimeric impurity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7